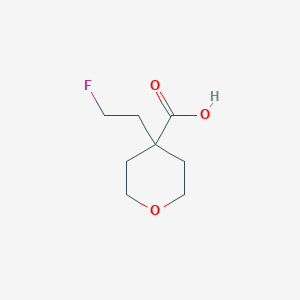

4-(2-Fluoroethyl)oxane-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

4-(2-fluoroethyl)oxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FO3/c9-4-1-8(7(10)11)2-5-12-6-3-8/h1-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPIJVNEUMYWNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CCF)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoroethyl)oxane-4-carboxylic acid typically involves the reaction of oxane derivatives with fluoroethylating agents under controlled conditions. One common method involves the use of 2-fluoroethanol as the fluoroethylating agent, which reacts with oxane-4-carboxylic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-50°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Fluoroethyl)oxane-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Oxane derivatives with ketone or carboxylate functional groups.

Reduction: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.

Substitution: Compounds with substituted fluoroethyl groups, such as aminoethyl or thioethyl derivatives.

Aplicaciones Científicas De Investigación

4-(2-Fluoroethyl)oxane-4-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mecanismo De Acción

The mechanism of action of 4-(2-Fluoroethyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular signaling processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Phenyl Oxane Derivatives

4-(4-Fluorophenyl)oxane-4-carboxylic Acid (CAS 473706-11-5)

- Molecular Formula : C₁₂H₁₃FO₃

- Molecular Weight : 248.23 g/mol

- Applications : Used in ligand design for medicinal chemistry due to its aromaticity and polarity .

4-(3-Chlorophenyl)oxane-4-carboxylic Acid (CAS 473706-23-9)

Fluorinated Alkyl Oxane Derivatives

4-(Difluoromethyl)oxane-4-carboxylic Acid (CAS 1783957-10-7)

Heterocyclic and Functionalized Derivatives

4-(Pyridin-2-ylmethyl)oxane-4-carboxylic Acid (CAS 1393330-60-3)

Comparative Data Table

Research Findings and Implications

- Synthesis Optimization : Substitution and hydrolysis methods (e.g., ) are critical for achieving high yields in fluorinated oxane derivatives. Mild reaction conditions (20–50°C) reduce by-products .

- Electronic Effects: Fluorine’s electronegativity lowers the pKa of the carboxylic acid group (e.g., ~2.8 for difluoromethyl vs. ~4.2 for non-fluorinated analogs), enhancing solubility in polar solvents .

Actividad Biológica

4-(2-Fluoroethyl)oxane-4-carboxylic acid is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structural features, particularly the fluoroethyl group, influence its biological activity, making it a subject of various studies aimed at understanding its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a carboxylic acid functional group and a fluoroethyl substituent attached to an oxane ring. The presence of the fluorine atom is known to enhance the compound's reactivity and biological interactions.

Molecular Formula: C₈H₉F₁O₂

Molecular Weight: 172.15 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluoroethyl group can enhance binding affinity to these targets, thus modulating their activity. Key mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for therapeutic effects.

- Hydrogen Bonding: The carboxylic acid group can participate in hydrogen bonding, influencing interactions with biological macromolecules.

- Electrostatic Interactions: The electronegative fluorine atom can engage in electrostatic interactions, further enhancing the compound's biological efficacy.

Anticancer Potential

Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance:

- Cell Line Studies: In tests involving various cancer cell lines, including breast cancer (MCF-7), the compound showed significant cytotoxicity with IC₅₀ values indicating effective inhibition of cell proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes:

- COX Inhibition Studies: Kinetic studies revealed that this compound inhibits COX-2 and lipoxygenases (LOX), suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Fluorine/Chlorine/Bromine | Biological Activity |

|---|---|---|

| This compound | Fluorine | Anticancer, Anti-inflammatory |

| 4-(2-Chloroethyl)oxane-4-carboxylic acid | Chlorine | Moderate enzyme inhibition |

| 4-(2-Bromoethyl)oxane-4-carboxylic acid | Bromine | Lower reactivity |

The presence of fluorine in this compound enhances its reactivity compared to chlorinated or brominated analogs, making it more effective in biological applications.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

- Enzyme Interaction Studies: Research demonstrated that the fluoroethyl group significantly alters enzyme binding dynamics compared to other halogenated compounds, enhancing inhibition rates against target enzymes involved in cancer metabolism .

- Apoptosis Induction: A study highlighted that treatment with varying concentrations of this compound led to a dose-dependent increase in apoptosis rates in cancer cells, indicating its potential as a therapeutic agent .

- In Vivo Studies: Preliminary animal model studies are warranted to evaluate the pharmacokinetics and toxicity profiles of this compound, which are critical for future drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.